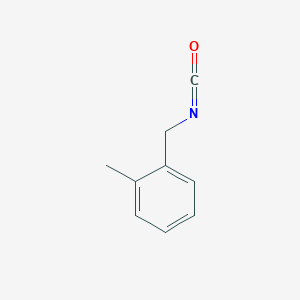

2-Methylbenzyl isocyanate

Descripción

Contextual Significance in Modern Organic Synthesis and Industrial Applications

The utility of 2-methylbenzyl isocyanate in organic chemistry stems from the electrophilic nature of the isocyanate group's central carbon atom, which readily undergoes nucleophilic attack. This reactivity allows it to be a precursor in the synthesis of a wide array of organic compounds, including ureas and carbamates, through reactions with amines and alcohols, respectively. ontosight.ai This versatility establishes it as a key intermediate in the construction of more complex molecular architectures.

In the broader context of industrial chemistry, isocyanates are fundamental components in the production of polyurethane polymers. ontosight.ai These materials are used to manufacture a diverse range of products, including flexible and rigid foams, coatings, adhesives, and sealants. ontosight.ai While specific applications for this compound are specialized, related benzyl (B1604629) and phenyl isocyanates are employed in the formulation of agrochemicals like herbicides and insecticides, and as intermediates in the pharmaceutical industry for creating biologically active molecules. chemimpex.com Research has also shown the use of functionalized benzyl isocyanates in polymer modification; for instance, isopropenyl-substituted benzyl isocyanates have been used to synthesize specialized copolymers for applications such as water-repellent materials. researchgate.net Furthermore, isocyanates are recognized as important agents in the synthesis of pesticides and as monomers for macromolecular compounds. google.com

Overview of Current Academic Inquiry for this compound

Contemporary chemical research continues to explore the synthetic potential of isocyanates, focusing on developing novel catalytic systems and reaction methodologies. A significant area of academic inquiry involves the use of isocyanates in asymmetric catalysis to produce chiral molecules, which are crucial in drug development. chemimpex.comsigmaaldrich.com

Recent advancements have demonstrated the utility of isocyanates in innovative, metal-catalyzed coupling reactions. For example, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed to synthesize sterically hindered chiral amides. acs.org This enantioconvergent method successfully creates α-quaternary stereocenters, a challenging task in synthetic chemistry, under mild reaction conditions. acs.org Mechanistic studies suggest that these transformations may proceed through a radical addition mechanism. acs.org Research also focuses on improving the synthesis of isocyanates themselves, with methods like nickel-catalyzed reactions of organic halides with metal cyanates being explored to enhance efficiency. google.com Such studies highlight the ongoing effort to expand the synthetic toolbox for isocyanate chemistry, enabling the construction of complex and valuable molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 56651-58-2 |

| Synonym | 1-(isocyanatomethyl)-2-methylbenzene chemicalbook.com |

| Boiling Point | 226 °C chemicalbook.com |

| Density | 1.059 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.528 chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(isocyanatomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHPWTGETWKSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369884 | |

| Record name | 2-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-58-2 | |

| Record name | 1-(Isocyanatomethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56651-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylbenzyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The primary mode of reactivity for 2-methylbenzyl isocyanate involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. This leads to the formation of stable adducts, with the specific product depending on the nature of the nucleophile.

The reaction between an isocyanate and a primary or secondary amine is a facile and highly efficient method for the synthesis of substituted ureas. commonorganicchemistry.com In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group in this compound. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of a stable N,N'-disubstituted urea (B33335) linkage.

This reaction typically proceeds readily at room temperature without the need for a catalyst and can be carried out in various aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). commonorganicchemistry.com The reaction is generally high-yielding and forms the basis of many synthetic routes to complex molecules containing urea moieties. beilstein-journals.orgorganic-chemistry.org

Table 1: General Reaction of this compound with Amines

| Reactants | Product | Linkage Formed |

| This compound + Primary/Secondary Amine (R-NH₂) | N-(2-methylbenzyl)-N'-(R)-urea | Urea |

When this compound is treated with a hydroxyl-containing compound, such as an alcohol or phenol, a nucleophilic addition occurs to form a carbamate (B1207046), commonly known as a urethane (B1682113) linkage. wikipedia.orgresearchgate.net This reaction is fundamental to the production of polyurethanes, where a diisocyanate is reacted with a polyol. wikipedia.orgebrary.net

The reaction mechanism involves the attack of the oxygen atom from the hydroxyl group on the isocyanate's carbonyl carbon. researchgate.net While this reaction can proceed without a catalyst, it is often accelerated by the use of catalysts such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) or organometallic compounds like tin carboxylates. researchgate.netrsc.org The choice of catalyst can influence the reaction rate and the potential for side reactions. rsc.org Under certain conditions, the newly formed carbamate can react with another isocyanate molecule to yield an allophanate, which introduces a branching point in polymer chains. rsc.org

Table 2: General Reaction of this compound with Alcohols

| Reactants | Product | Linkage Formed |

| This compound + Alcohol (R-OH) | O-Alkyl N-(2-methylbenzyl)carbamate | Carbamate (Urethane) |

Isocyanates, including this compound, are reactive towards water. wikipedia.org The hydrolysis reaction proceeds in two main steps. Initially, the water molecule acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. wikipedia.orgmdpi.com This carbamic acid readily decomposes, eliminating a molecule of carbon dioxide to yield a primary amine—in this case, 2-methylbenzylamine (B130908). wikipedia.orgmdpi.com

The amine generated in situ is nucleophilic and can rapidly react with an unreacted molecule of this compound. This subsequent reaction follows the pathway described in section 3.1.1, leading to the formation of a symmetrically disubstituted urea, 1,3-bis(2-methylbenzyl)urea. wikipedia.org In industrial processes, particularly in the formation of polyurethane foams, this reaction is intentionally utilized, with the evolved carbon dioxide acting as a blowing agent. wikipedia.org Further reaction of the urea's N-H groups with additional isocyanate can lead to the formation of biuret (B89757) structures, resulting in cross-linked polyurea byproducts. mdpi.com The hydrolytic stability of the resulting polyurea is generally very high, with degradation occurring only under harsh conditions. nih.gov

Table 3: Hydrolysis Pathway of this compound

| Step | Reactants | Intermediate/Product |

| 1. Hydrolysis | This compound + Water | [2-Methylbenzylcarbamic Acid] (unstable) |

| 2. Decomposition | [2-Methylbenzylcarbamic Acid] | 2-Methylbenzylamine + Carbon Dioxide |

| 3. Urea Formation | 2-Methylbenzylamine + this compound | 1,3-bis(2-methylbenzyl)urea |

Cycloaddition Chemistry Involving this compound

Beyond simple nucleophilic additions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions, providing pathways to various heterocyclic systems.

The N=C=O functional group of isocyanates can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, isocyanates can undergo [3+2] cycloadditions with various three-atom components like aza-oxyallyl cations to form five-membered heterocyclic rings. researchgate.net These types of reactions provide a powerful tool for constructing complex molecular scaffolds, such as substituted oxazolidinones. While specific examples detailing this compound in all types of cycloadditions are not extensively documented, its electronic properties are analogous to other arylalkyl isocyanates, suggesting its capability to participate in such transformations. The reaction partners and conditions determine the specific heterocyclic product formed. urfu.runih.gov

A significant area of reactivity for benzyl (B1604629) isocyanates involves their use in transition-metal-catalyzed C-H activation and annulation reactions to build complex heterocyclic structures like isoquinolines and isoquinolones. mdpi.comorganic-chemistry.org These motifs are of great interest due to their presence in numerous biologically active compounds.

Research has demonstrated an efficient method for synthesizing highly substituted isoquinolones through a Ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes. rsc.org In this process, the isocyanate group serves as a directing group, facilitating the ortho-C-H activation of the benzyl ring by the metal catalyst. The subsequent annulation with an alkyne builds the isoquinolone core. The reaction is typically performed at elevated temperatures (e.g., 120 °C) in the presence of a base such as cesium carbonate and a copper-based oxidant. rsc.org This methodology has been successfully applied to benzyl and α-methyl benzyl isocyanates, indicating its applicability to this compound for the synthesis of a variety of substituted isoquinolone derivatives. rsc.org Other transition metals like rhodium and palladium have also been extensively used for similar C-H activation/annulation strategies to access isoquinoline (B145761) scaffolds. acs.orgmdpi.com

Table 4: Ruthenium-Catalyzed Annulation for Isoquinolone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Benzyl Isocyanate (e.g., this compound) | Diaryl Alkyne | Ru(II) catalyst, Base (Cs₂CO₃), Oxidant (Cu(OTf)₂) | Highly Substituted Isoquinolone |

Polymerization Behavior of Related Isocyanates

While specific polymerization data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar substituted benzyl isocyanates provides significant insights into its expected polymerization dynamics.

Cationic polymerization is a chain-growth polymerization method where a cationic initiator starts a reaction with a monomer, causing it to become reactive and propagate the polymer chain. youtube.com This type of polymerization is particularly effective for monomers with electron-donating substituents, which can stabilize the resulting cation. youtube.com In the context of substituted benzyl isocyanates, the benzyl group's electronic properties play a crucial role.

The cationic polymerization of α-methylstyrene, a compound structurally related to benzyl isocyanates, can be initiated by systems like Lewis acids (e.g., boron trifluoride, aluminum chloride, tin tetrachloride) in the presence of a co-initiator. sigmaaldrich.com The polymerization can proceed in various organic solvents, including halohydrocarbons and aromatic hydrocarbons. sigmaaldrich.com For substituted benzyl isocyanates, the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring significantly impacts the stability of the propagating cationic species and, consequently, the polymerization rate and the properties of the resulting polymer. For this compound, the methyl group is weakly electron-donating, which would be expected to stabilize a cationic intermediate, thus facilitating cationic polymerization.

Ionic liquids have also been explored as a medium for cationic polymerization. For instance, the cationic polymerization of p-methylstyrene in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]) has been shown to proceed in a more controlled manner compared to conventional organic solvents, leading to polymers with narrower molecular weight distributions. ebrary.net The ionic environment of the liquid is believed to stabilize the growing carbocation. ebrary.net A similar effect could be anticipated for the cationic polymerization of this compound.

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer's properties are determined by the types of monomers and their arrangement in the polymer chain. The reactivity ratios of the monomers (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. poliuretanos.net

Table 1: Monomer Reactivity Ratios for the Copolymerization of 2-Methylbenzyl Methacrylate (B99206) (M1) with Methyl Methacrylate (M2) Disclaimer: The following data is for 2-methylbenzyl methacrylate, a structurally related compound, due to the lack of specific data for this compound.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

|---|---|---|---|---|---|

| 2-Methylbenzyl Methacrylate | Methyl Methacrylate | 1.03 | 0.77 | 0.79 | Statistical (close to ideal random) |

Given the structural similarities, it can be inferred that this compound would also likely undergo copolymerization with various olefinic monomers. The specific reactivity ratios would depend on the comonomer and the polymerization conditions.

Elucidation of Reaction Mechanisms and Kinetics

The reactivity of isocyanates is characterized by the electrophilic nature of the carbon atom in the -N=C=O group, making it susceptible to nucleophilic attack. sigmaaldrich.com The reaction mechanism and kinetics are influenced by factors such as the substituents on the isocyanate, the nature of the nucleophile, the solvent, and the presence of catalysts.

The reactions of isocyanates can proceed through various mechanistic pathways. For instance, in reactions with alcohols to form urethanes, a multimolecular mechanism has been proposed, where two or three alcohol molecules participate in the transition state. researchgate.net One alcohol molecule acts as a nucleophile, while the others act as proton-transfer agents, effectively lowering the activation energy. researchgate.net

In other reactions, such as the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, a radical pathway is implicated. The proposed mechanism involves the formation of a low-valent cobalt-isocyanate complex, which then undergoes a single-electron transfer (SET) with the alkyl halide to generate an alkyl radical. This radical then adds to the cobalt-bound isocyanate.

The presence of substituents on the benzyl ring of benzyl isocyanates influences their reactivity. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, enhancing its reactivity, while electron-donating groups, like the methyl group in this compound, decrease it. sigmaaldrich.com However, steric hindrance from the ortho-methyl group can also play a significant role in modulating the reaction rate.

The rate of reaction is influenced by the structure of the isocyanate and the active hydrogen compound. For instance, aromatic isocyanates are generally more reactive than aliphatic isocyanates. researchgate.net Within a series of substituted benzyl isocyanates, the reaction rate is affected by the electronic and steric nature of the substituents.

While specific kinetic data for this compound is scarce, the general principles of isocyanate reactivity can be applied. The heat of formation for urethanes from isocyanates and alcohols is typically in the range of -16 to -34 kcal/mol. sigmaaldrich.com The activation energy for urethane formation has been found to be largely independent of the solvent's dielectric strength, suggesting that the primary role of the solvent is to influence the self-association of the alcohol. sigmaaldrich.com

Table 2: Relative Reactivity of Common Diisocyanates Disclaimer: This table provides a general comparison of isocyanate reactivity and does not include this compound due to a lack of specific data.

| Isocyanate | Relative Reactivity |

|---|---|

| Methylene (B1212753) diphenyl diisocyanate (MDI) | 1.0 |

| Toluene (B28343) diisocyanate (TDI) | ~0.4 |

| Hexamethylene diisocyanate (HDI) | ~0.1 |

Computational chemistry provides a powerful tool for investigating reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. Density Functional Theory (DFT) is a commonly employed method for such studies.

For isocyanate reactions, computational models can be used to explore different mechanistic possibilities. For example, in the hydrolysis of phenyl isocyanate, computational studies support a mechanism where one water molecule acts as a nucleophile and a second acts as a general base catalyst.

In the context of this compound, computational modeling could be used to:

Predict the geometries of reactants, transition states, and products.

Calculate activation energies and reaction enthalpies.

Investigate the influence of the ortho-methyl group on the reaction profile, distinguishing between electronic and steric effects.

Model the role of solvent molecules in the reaction mechanism.

Such computational studies would be invaluable for gaining a deeper, molecular-level understanding of the chemical reactivity of this compound and for designing new reactions and materials.

Advanced Analytical and Spectroscopic Characterization in 2 Methylbenzyl Isocyanate Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating 2-Methylbenzyl isocyanate from reaction mixtures and for assessing its stereochemical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution

While this compound itself is a chiral molecule, direct diastereomeric resolution by HPLC is less common than its application as a chiral derivatizing agent. Enantiomerically pure this compound is frequently used to react with other chiral molecules, such as alcohols and amines, to form diastereomeric derivatives. sigmaaldrich.comresearchgate.netnih.gov These resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard, non-chiral HPLC columns. researchgate.netnih.gov

For instance, the reaction of a racemic alcohol with (R)-(+)-α-methylbenzyl isocyanate, a closely related compound, yields two diastereomeric carbamates. These diastereomers can then be separated by reversed-phase HPLC, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original alcohol. researchgate.net This indirect approach is a powerful tool for determining the enantiomeric purity of a wide range of compounds. sigmaaldrich.com The suitability of HPLC for analyzing such derivatized compounds is well-established. sigmaaldrich.com

A typical HPLC method for analyzing diastereomers formed from isocyanate derivatization would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). epa.govsigmaaldrich.com Detection is commonly achieved using a UV detector.

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas chromatography is a cornerstone technique for assessing the enantiomeric purity of volatile and semi-volatile chiral compounds like this compound. gcms.cz The most direct method involves the use of a chiral stationary phase within the GC column. These specialized columns, often based on cyclodextrin (B1172386) derivatives, can differentiate between the enantiomers of a chiral compound, leading to their separation and distinct elution times. gcms.cz

Commercial suppliers of α-methylbenzyl isocyanate, a structural isomer of this compound, specify gas chromatography as the method to determine the enantiomeric ratio, often achieving purities of ≥99.5:0.5. sigmaaldrich.comsigmaaldrich.com This demonstrates the high resolution and accuracy of chiral GC for this class of compounds. The enantiomeric excess (ee) is a critical quality parameter, and values as high as 96% (GLC) have been reported for commercial batches. sigmaaldrich.com

In addition to direct chiral GC, an indirect method can also be employed. This involves derivatizing the isocyanate with a chiral reagent to form diastereomers, which are then separated on a standard, non-chiral GC column. (S)-(−)-α-Methylbenzyl isocyanate is itself a widely used chiral derivatization reagent for GC applications. scientificlabs.co.uksigmaaldrich.com

Table 1: GC Parameters for Enantiomeric Purity Assessment of Related Isocyanates

| Parameter | Value |

|---|---|

| Column Type | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Typical Purity | ≥99.0% (sum of enantiomers) fishersci.cafishersci.caruifuchemical.com |

| Enantiomeric Ratio | ≥99.5:0.5 sigmaaldrich.com |

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and the unique molecular fingerprint of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for confirming the presence of key functional groups within a molecule. The most prominent and characteristic feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This band typically appears in the region of 2250–2275 cm⁻¹. researchgate.netresearchgate.net

The IR spectrum of the closely related benzyl (B1604629) isocyanate, available in the NIST Chemistry WebBook, shows a very strong peak in this region, confirming the utility of this band for identification. nist.gov Other expected absorptions for this compound would include C-H stretching vibrations from the aromatic ring and the methyl and methylene (B1212753) groups (around 3100-2850 cm⁻¹), and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the benzene (B151609) ring also gives rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| **Aliphatic C-H (CH₃, CH₂) ** | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for obtaining a unique "molecular fingerprint" of a compound. chemicalbook.com While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light, offering insights into the vibrational modes of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Based on the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the methyl (CH₃) protons. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic CH₂ protons would likely appear as a singlet around δ 4.7 ppm, and the methyl protons as a singlet around δ 2.4 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of δ 120-130 ppm. The aromatic carbons will show several signals between δ 126 and 139 ppm, and the benzylic CH₂ and methyl CH₃ carbons would appear further upfield, with expected shifts around δ 64 ppm and δ 19 ppm, respectively. rsc.orgst-andrews.ac.uk Analysis of NMR data from similar structures, such as 2-methyl benzyl alcohol and other substituted benzyl compounds, supports these predicted chemical shifts. rsc.orgst-andrews.ac.ukrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.2 - 7.4 (m) | 126 - 139 |

| **Benzylic (CH₂) ** | ~4.7 (s) | ~64 |

| Methyl (CH₃) | ~2.4 (s) | ~19 |

| Isocyanate (N=C=O) | - | 120 - 130 |

(s = singlet, m = multiplet)

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (CH₂) protons, and the methyl (CH₃) protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The benzylic protons, which are adjacent to the electron-withdrawing isocyanate group, are deshielded and resonate as a singlet at approximately δ 4.6 ppm. The methyl protons on the aromatic ring appear as a singlet further upfield, typically around δ 2.3 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons produce a series of signals between δ 125 and δ 137 ppm. The benzylic carbon (CH₂) is found at approximately δ 45-50 ppm. The isocyanate carbon (-N=C=O) is highly deshielded and appears significantly downfield, typically in the region of δ 120-125 ppm. The methyl carbon gives a signal in the upfield region, around δ 18-20 ppm.

Below are tables summarizing the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on typical chemical shifts for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.1 - 7.4 | Multiplet (m) |

| Benzylic (Ar-CH₂-NCO) | ~4.6 | Singlet (s) |

| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on typical chemical shifts for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate (-N=C=O) | 120 - 125 |

| Aromatic (Ar-C) | 125 - 137 |

| Benzylic (Ar-CH₂-NCO) | 45 - 50 |

| Methyl (Ar-CH₃) | 18 - 20 |

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself is not chiral, it is frequently used as a reactant in the synthesis of chiral molecules, such as certain amides and urethanes. When this compound reacts with a chiral alcohol or amine, or when it participates in an asymmetric synthesis, the resulting products can exist as stereoisomers (enantiomers or diastereomers). acs.org Advanced NMR techniques are crucial for determining the three-dimensional structure and stereochemical configuration of these products.

One of the most powerful techniques for this purpose is the Nuclear Overhauser Effect (NOE). NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect spatial proximity between protons. By observing cross-peaks between specific protons in the NOESY spectrum, researchers can deduce which groups are close to each other in space, thereby assigning the relative stereochemistry of the newly formed chiral center. For instance, in the product of a reaction between this compound and a chiral secondary alcohol, NOE correlations between the benzylic protons of the isocyanate moiety and protons on the chiral backbone of the alcohol can help establish the product's conformation and relative configuration.

In asymmetric catalysis, where one enantiomer is formed in excess, chiral High-Performance Liquid Chromatography (HPLC) is often the primary method for determining the enantiomeric ratio (er) or enantiomeric excess (ee). acs.orgsigmaaldrich.comsigmaaldrich.com However, NMR can also be used for this purpose with the aid of chiral solvating agents or chiral derivatizing agents, which induce separate signals for the different enantiomers.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS is used to confirm that the experimentally measured mass corresponds to the theoretical mass calculated for its molecular formula, C₉H₉NO. This helps to distinguish it from other potential isomers or impurities. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Calculated Exact Mass | 147.068414 u |

| Expected HRMS Result [M+H]⁺ | 148.07569 u |

Investigation of Fragmentation Pathways for Structural Insight

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, causing them to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

The fragmentation of this compound is dominated by the stability of the benzyl and tropylium (B1234903) cations. whitman.edu Key fragmentation pathways include:

Molecular Ion Peak (M⁺): The initial ionization of the molecule results in the molecular ion, which would appear at an m/z corresponding to the molecular weight of the compound (147). Aromatic compounds typically show a prominent molecular ion peak. whitman.edu

Formation of the Tropylium Ion: The most significant fragmentation pathway for benzyl-containing compounds is the loss of a radical to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu In the case of this compound, this would involve cleavage of the bond between the benzylic carbon and the nitrogen atom, followed by rearrangement of the resulting 2-methylbenzyl cation to the methyltropylium ion at m/z 105. A subsequent loss of a methyl radical could also lead to the tropylium ion at m/z 91.

Loss of Isocyanate Group: A common fragmentation for isocyanates is the loss of the NCO group (42 u) or CO (28 u). researchgate.net Cleavage of the benzyl-NCO bond would result in the 2-methylbenzyl cation (C₈H₉⁺) at m/z 105.

Table 4: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 147 | Molecular Ion [M]⁺ | [C₉H₉NO]⁺ | Parent ion |

| 105 | [M - NCO]⁺ | [C₈H₉]⁺ | Loss of the isocyanate radical, forms 2-methylbenzyl cation (rearranges to methyltropylium ion) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds. whitman.edu |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of acetylene (B1199291) from the tropylium ion. whitman.edu |

Applications of 2 Methylbenzyl Isocyanate in Contemporary Chemical Disciplines

Utilization as Chiral Derivatizing Agents in Enantiomeric Analysis

The enantiomers of 2-methylbenzyl isocyanate, specifically (R)-(+)-α-methylbenzyl isocyanate and (S)-(-)-α-methylbenzyl isocyanate, are widely employed as chiral derivatizing agents (CDAs). sigmaaldrich.comsigmaaldrich.com The fundamental principle of this application lies in the conversion of a mixture of enantiomers (of an analyte) into a mixture of diastereomers. These resulting diastereomers possess distinct physicochemical properties, which allows for their separation and quantification using standard chromatographic techniques. researchgate.net An ideal CDA for this purpose should be optically pure, readily available, and react quickly and quantitatively without causing racemization. nih.gov

Indirect Resolution of Chiral Amines and Alcohols

The indirect method of chiral resolution is a cornerstone of enantiomeric analysis, and this compound is a key player in this arena. It reacts with chiral primary and secondary amines and alcohols to form stable urea (B33335) and carbamate (B1207046) derivatives, respectively. Since the isocyanate itself is enantiomerically pure, the reaction with a racemic mixture of a chiral amine or alcohol yields a pair of diastereomers.

For instance, the reaction of racemic 1-phenylethanol (B42297) with (S)-(-)-α-methylbenzyl isocyanate produces two diastereomeric carbamates: (S,R)- and (S,S)-1-phenylethyl(1-phenylethyl)carbamate. These diastereomers can then be separated by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The relative peak areas of the separated diastereomers correspond directly to the enantiomeric composition of the original alcohol. This approach has been successfully used for determining the enantiomeric purity of a wide range of chiral amines and alcohols. sigmaaldrich.comnih.gov

A notable application is the preparation of the four stereoisomers of Labetalol, a drug with two chiral centers. researchgate.net In this process, (S)-(-)-α-methylbenzyl isocyanate was used as a chiral derivatizing reagent to separate the enantiomers, demonstrating the reagent's efficacy in complex pharmaceutical analysis. researchgate.net

| Analyte Type | Reagent | Derivative Formed | Analytical Outcome |

| Chiral Alcohols | (R/S)-α-Methylbenzyl isocyanate | Diastereomeric Carbamates | Determination of enantiomeric purity sigmaaldrich.com |

| Chiral Amines | (R/S)-α-Methylbenzyl isocyanate | Diastereomeric Ureas | Determination of enantiomeric purity sigmaaldrich.com |

| Labetalol | (S)-(-)-α-Methylbenzyl isocyanate | Diastereomeric Derivatives | Separation of four stereoisomers researchgate.net |

Derivatization for Chromatographic Enantioseparation

The derivatization of enantiomeric mixtures with this compound is a powerful strategy for enabling or enhancing their separation on achiral chromatographic columns. researchgate.net The resulting diastereomers have different spatial arrangements, leading to differential interactions with the stationary phase, which is the basis of their separation. researchgate.net

Both HPLC and GC are suitable techniques for this purpose. sigmaaldrich.comsigmaaldrich.com For example, (S)-(−)-α-Methylbenzyl isocyanate is described as a useful chiral derivatization reagent for all GC applications in the chiral field. sigmaaldrich.com The choice of technique often depends on the volatility and thermal stability of the resulting diastereomeric derivatives. The derivatization not only induces separability but can also improve the analytical properties of the analytes, such as their UV absorbance or ionization efficiency in mass spectrometry, thereby increasing the sensitivity of the analysis.

The success of this method has been demonstrated in the analysis of various compounds, including the enantioseparation of β-blockers and amino acids after derivatization. mdpi.com While other derivatizing agents like 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl isothiocyanate (GATC) and Marfey's reagent are also used, α-methylbenzyl isocyanate remains a popular choice due to its commercial availability and reliable reactivity. mdpi.com

Role in Asymmetric Catalysis and Ligand Design

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. nih.gov this compound plays a crucial role in this area, not as a direct component of the catalyst, but as an indispensable tool for the preparation and resolution of chiral ligands.

Synthesis of Chiral Ligands for Stereoselective Reactions

A key challenge in creating effective chiral ligands is obtaining them in an enantiomerically pure form. One common strategy is to synthesize the ligand as a racemic mixture and then resolve the enantiomers. This is where this compound is applied.

A prominent example is the resolution of racemic 1,1'-bisisoquinoline (BIQ). ntu.edu.sg The racemic BIQ is reacted with (S)-(-)-α-methylbenzyl isocyanate, which leads to the formation of two diastereomeric urea derivatives. These diastereomers can be separated using techniques like column chromatography and fractional crystallization. Once separated, the pure diastereomers are treated to cleave the urea bond, yielding the enantiomerically pure (R)- and (S)-BIQ ligands. ntu.edu.sg This method highlights the isocyanate's utility in accessing valuable, enantiopure ligands that would otherwise be difficult to obtain. ntu.edu.sg

| Racemic Ligand | Resolving Agent | Intermediate | Final Product |

| 1,1'-Bisisoquinoline (rac-BIQ) | (S)-(-)-α-Methylbenzyl isocyanate | Diastereomeric Ureas | Enantiopure (R)-BIQ and (S)-BIQ ntu.edu.sg |

Contributions to Enantioselective Catalytic Systems

Once the enantiopure ligands are synthesized, they are incorporated into metal complexes to create asymmetric catalysts. These catalysts are then used to control the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer over the other.

The enantiopure 1,1'-bisisoquinoline ligands, obtained via the resolution method described above, have been successfully used in asymmetric catalysis. ntu.edu.sg For example, a chiral complex formed from enantiopure BIQ and a copper salt was used to catalyze the asymmetric Henry reaction, a carbon-carbon bond-forming reaction. ntu.edu.sg The catalyst system demonstrated good yields and enantioselectivities, showcasing the indirect but critical contribution of this compound to the development of effective enantioselective catalytic systems. ntu.edu.sg The design of such ligands, which can effectively transfer their chirality to the catalytic process, is a major focus in modern organic synthesis. scispace.comresearchgate.net

Building Block in the Synthesis of Complex Organic Molecules

Beyond its role in chiral analysis and ligand synthesis, this compound also serves as a versatile building block for the construction of more complex organic molecules. merckmillipore.comsigmaaldrich.com Organic building blocks are functionalized molecules that form the basic components for the modular assembly of larger, more intricate molecular architectures. merckmillipore.comhilarispublisher.com The isocyanate group is highly reactive towards nucleophiles like amines, alcohols, and even carbanions, making it a valuable functional handle in synthetic strategies.

The isocyanate moiety can be incorporated into a target molecule to introduce a specific structural unit. For example, in a cobalt-catalyzed asymmetric reductive coupling, isocyanates are coupled with tertiary alkyl halides to furnish sterically congested chiral amides bearing α-quaternary stereocenters. acs.org This reaction demonstrates the ability to use isocyanates to construct challenging C-C bonds with high stereoselectivity. acs.org

Furthermore, the synthesis of chiral bisisoquinoline ligands, as discussed previously, is also an example of using this compound as a building block, albeit a temporary one, to construct a complex chiral molecule. ntu.edu.sg Similarly, other isocyanates like chlorosulfonyl isocyanate have been used in the stereoselective amination of chiral ethers during the total synthesis of complex molecules like (+)-sertraline, further illustrating the role of the isocyanate group as a key reactive intermediate in complex synthesis. nih.gov The versatility of isocyanates like this compound ensures their continued importance as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. hilarispublisher.combenthamscience.com

Intermediate in Pharmaceutical and Agrochemical Development

In the realms of pharmaceutical and agrochemical research, this compound functions as a key intermediate for the construction of larger, more complex molecules. The isocyanate group is an electrophilic moiety that reacts efficiently with nucleophiles such as alcohols, amines, and thiols. wikipedia.org This reactivity is harnessed by chemists to introduce the 2-methylbenzyl fragment into a target molecule, often to build the core structure of a new active ingredient or to modify an existing one.

The general process for producing isocyanates often involves the reaction of a primary amine with phosgene (B1210022) (phosgenation) or a phosgene equivalent. wikipedia.org Once formed, this compound can be used to synthesize a variety of derivatives. For instance, its reaction with an alcohol yields a urethane (B1682113) linkage, while its reaction with an amine produces a urea linkage. wikipedia.orgnih.gov These functional groups are prevalent in many pharmaceutical drugs and agrochemicals, serving as critical components for biological activity.

While specific, commercialized active ingredients derived directly from this compound are not extensively documented in public literature, its isomers and related structures are widely employed. For example, (R)-(+)-α-Methylbenzyl isocyanate is a well-known chiral derivatizing agent used to separate enantiomers and synthesize enantiomerically pure drugs, highlighting the role of such isocyanates as crucial tools in pharmaceutical development. chemimpex.comsigmaaldrich.com The amide functional group, which can be formed from isocyanates, is a fundamental and indispensable motif in both pharmaceuticals and agrochemicals. acs.org

Precursor for Bioactive Compound Synthesis

The role of this compound as a precursor extends to the synthesis of a broad range of bioactive compounds. Bioactive molecules often derive their function from specific structural motifs, many of which can be generated from an isocyanate starting material. nih.gov The Curtius rearrangement, a classic organic reaction, provides a pathway to synthesize isocyanates from carboxylic acids, which can then be converted into amines, urethanes, and ureas—all common structures in natural products and other bioactive compounds. nih.gov

The synthesis of bioactive compounds using isocyanate precursors is a foundational strategy in medicinal chemistry. The reaction of this compound with various nucleophiles allows for the systematic creation of compound libraries for screening purposes. Researchers can react it with a diverse set of alcohols or amines to generate a collection of novel urethane or urea derivatives. These new compounds can then be tested for biological activity against various targets, such as enzymes or cellular receptors.

Table 1: Representative Reactions of this compound for Bioactive Synthesis

| Reactant | Product Functional Group | General Reaction Scheme |

|---|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) | 2-Me-C₆H₄CH₂NCO + R'-OH → 2-Me-C₆H₄CH₂NHCOOR' |

| Amine (R'-NH₂) | Urea | 2-Me-C₆H₄CH₂NCO + R'-NH₂ → 2-Me-C₆H₄CH₂NHCONHR' |

This table illustrates the fundamental reactions of the isocyanate group, which are key to its role as a precursor in synthesizing diverse bioactive molecules.

Applications in Materials Science and Polymer Chemistry

The reactivity of the isocyanate group makes this compound a valuable component in the field of materials science and polymer chemistry. Isocyanates are primary building blocks for polyurethane polymers, a highly versatile class of materials. wikipedia.org

Formulation of Polymeric Materials, Coatings, and Adhesives

This compound can be used as a monofunctional isocyanate in the formulation of various polymeric materials. In polymer synthesis, di- or poly-functional isocyanates are reacted with polyols (compounds with multiple hydroxyl groups) to create polyurethane polymers. wikipedia.orgtri-iso.com While this compound has only one isocyanate group and thus cannot form a polymer on its own, it can be used as a chain-terminating agent or to introduce specific end-groups onto a polymer chain. This allows for precise control over the molecular weight and properties of the final material.

In the formulation of coatings and adhesives, isocyanates are critical. Polyurethane-based adhesives are known for their strong bonding capabilities to a wide range of substrates, including metals, plastics, and wood. henkel-adhesives.com The incorporation of a monofunctional isocyanate like this compound can modify the properties of the adhesive, for example, by adjusting its flexibility or surface energy. Similarly, polyurethane coatings provide durable and resistant finishes for surfaces. The choice of isocyanate influences properties such as UV stability and chemical resistance. tri-iso.com Aliphatic isocyanates, where the -NCO group is not directly attached to an aromatic ring, generally offer better UV stability compared to aromatic isocyanates. tri-iso.com As a benzyl (B1604629) isocyanate, the NCO group in this compound is attached to a methylene (B1212753) bridge, classifying it as an aliphatic isocyanate in terms of reactivity and stability, making it potentially suitable for light-stable coatings.

Table 2: Potential Roles of this compound in Polymer Formulations

| Application | Function | Resulting Property Modification |

|---|---|---|

| Polyurethane Synthesis | Chain Terminator | Controls molecular weight and polymer length. |

| Adhesives | Reactive Component | Modifies adhesion properties and flexibility. |

This table summarizes the potential functions of a monofunctional isocyanate like this compound in the production of polymers, adhesives, and coatings.

Chemical Modification of Functional Polymers

Chemical modification is a powerful strategy for altering the properties of existing polymers to meet new application demands. advancedsciencenews.com this compound is an ideal reagent for the post-polymerization modification of polymers that contain active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups. researchgate.net

This modification process, often referred to as grafting, involves reacting the isocyanate with the functional groups along the polymer backbone or at its ends. For example, reacting a hydroxyl-functionalized polymer like poly(ethylene glycol) (PEG) or poly(N-hydroxyethyl acrylamide) with this compound would attach 2-methylbenzyl urethane side groups to the polymer chain. researchgate.net This covalent modification can dramatically alter the polymer's properties:

Solubility: Introducing the aromatic 2-methylbenzyl group can change the polymer's solubility in various solvents.

Thermal Stability: The modification can affect the glass transition temperature and thermal degradation profile of the polymer.

Surface Properties: Grafting these groups onto a polymer surface can change its hydrophobicity, affecting its interaction with other materials and its suitability for biomedical applications. google.com

Research into isocyanate-bearing monomers like dimethyl meta-isopropenyl benzyl isocyanate (TMI) shows that the isocyanate functionality can be preserved during polymerization and used for subsequent "click" reactions to attach other molecules, demonstrating the versatility of isocyanates in creating advanced functional materials. researchgate.net The reaction of isocyanates with hydroxyl groups on polymers is a well-studied and efficient method for achieving a high degree of functionalization with minimal side products. researchgate.net

Environmental Fate and Transformation of Isocyanates

Hydrolytic Degradation Pathways in Aquatic and Terrestrial Environments

Isocyanates are characterized by the reactive N=C=O functional group, which readily undergoes nucleophilic attack by water. wikipedia.org This reactivity is the primary driver of their fate in aquatic and terrestrial systems.

The hydrolysis of isocyanates is a rapid process that occurs in both water and moist soil. cdc.gov The reaction proceeds in a stepwise manner. Initially, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then quickly decomposes to yield a primary amine and carbon dioxide. wikipedia.org For 2-methylbenzyl isocyanate, this initial hydrolysis product would be 2-methylbenzylamine (B130908).

The resulting primary amine is itself reactive and can readily react with another molecule of the parent isocyanate. This subsequent reaction forms a stable, substituted urea (B33335). In the case of this compound, the reaction between 2-methylbenzylamine and another molecule of this compound would produce N,N'-bis(2-methylbenzyl)urea.

Studies on analogous compounds, such as phenyl isocyanate and methyl isocyanate, confirm this general pathway. rsc.orgnih.gov The hydrolysis of phenyl isocyanate is subject to general base catalysis, indicating that in aqueous environments, water molecules themselves can facilitate the reaction. rsc.org While specific reaction rates for this compound are not documented, the hydrolysis of alkyl isocyanates has been shown to be significantly slower than that of aryl isocyanates. nih.gov Given its benzylic structure, the reactivity of this compound is expected to be high. The hydrolysis of methyl isocyanate in water is rapid, occurring within minutes to a few hours. cdc.gov

Table 1: General Hydrolysis Pathway of this compound

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Water | [2-Methylbenzylcarbamic acid] (unstable) |

| 2 | [2-Methylbenzylcarbamic acid] | 2-Methylbenzylamine + Carbon Dioxide |

| 3 | 2-Methylbenzylamine + this compound | N,N'-bis(2-methylbenzyl)urea |

This table illustrates the expected hydrolysis pathway based on general isocyanate reactivity.

The rapid hydrolysis of isocyanates significantly limits their persistence in the environment. cdc.govnih.gov The half-life of isocyanates in water is generally short, preventing long-term persistence of the parent compound. The resulting urea derivatives are considerably more stable and less reactive.

The bioavailability of the parent this compound is expected to be low in aquatic and soil environments due to its rapid transformation. However, the degradation products, namely 2-methylbenzylamine and N,N'-bis(2-methylbenzyl)urea, will have their own distinct environmental persistence and bioavailability profiles. The ultimate fate of these products will depend on their susceptibility to further biotic and abiotic degradation processes. Some polymeric materials derived from isocyanates are known to be poorly biodegradable and not readily bioavailable due to their insolubility in water. basf.com

Atmospheric Transformation Mechanisms

In the atmosphere, the fate of volatile and semi-volatile organic compounds like this compound is primarily governed by photochemical reactions.

The most significant chemical sink for isocyanates in the troposphere is their reaction with hydroxyl radicals (•OH). nih.govresearchgate.net For aromatic isocyanates, this reaction can proceed via two main pathways: addition of the hydroxyl radical to the aromatic ring or abstraction of a hydrogen atom from an alkyl substituent.

A detailed study on para-tolyl-isocyanate (p-tolyl-NCO), a structural analogue of this compound, provides insight into the likely transformation pathways. nih.govresearchgate.net The research indicated that attack of the hydroxyl radical on the isocyanate group itself is a minor pathway. The primary reaction channels are the addition of the •OH radical to the aromatic ring and, to a lesser extent, hydrogen abstraction from the methyl group. nih.govresearchgate.net

For p-tolyl-NCO, the major initial reaction is •OH addition at the ortho-position relative to the NCO group. nih.govresearchgate.net By analogy, for this compound, the reaction with hydroxyl radicals is expected to predominantly involve addition to the benzene (B151609) ring and hydrogen abstraction from the benzylic methylene (B1212753) group.

The rate of reaction with hydroxyl radicals determines the atmospheric lifetime of an organic compound. Quantum chemistry and transition state theory calculations for the reaction of p-tolyl-NCO with •OH can be used to estimate the atmospheric lifetime of this compound. nih.govresearchgate.net

The calculated rate coefficient for the reaction of methyl isocyanate with •OH at 298 K is 8.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.gov For aromatic isocyanates, the reaction is generally faster. The study on p-tolyl-NCO identified OH addition to the aromatic ring as the main channel, with a significant contribution from H-abstraction at the methyl group. nih.govresearchgate.net Based on these findings, the atmospheric lifetime of this compound is expected to be relatively short, likely on the order of a few days, leading to its rapid degradation in the atmosphere. The degradation products will be various oxidized aromatic compounds resulting from the initial hydroxyl radical attack.

Table 2: Estimated Atmospheric Transformation of this compound

| Transformation Process | Primary Reactant | Expected Major Pathways | Estimated Atmospheric Lifetime |

| Photochemical Oxidation | Hydroxyl Radical (•OH) | • OH addition to the aromatic ring• H-atom abstraction from the benzyl (B1604629) group | Short (likely a few days) |

This table is based on data for analogous compounds like p-tolyl-isocyanate. nih.govresearchgate.net

Mobility and Biodegradation in Soil and Water Systems

The mobility of this compound in soil and water is expected to be limited by its rapid hydrolysis. Any amount of the compound that enters soil or water systems will likely react with water before significant transport can occur. cdc.gov A safety data sheet for a related polymeric product suggests that adsorption to the solid soil phase is not expected. basf.com

Toxicological Mechanisms and Biological Interactions of Isocyanates

Respiratory System Effects and Immunological Sensitization

Exposure to isocyanates, primarily through inhalation of vapors or aerosols, is a leading cause of occupational asthma. dermnetnz.orgatsjournals.org The respiratory system is a primary target for isocyanate toxicity, leading to a range of effects from irritation to severe and persistent asthma.

Mechanisms of Airway Inflammation and Epithelial Cell Damage

Inhaled isocyanates can directly damage the epithelial cells lining the airways. researchgate.net This damage can lead to a local inflammatory response, characterized by the influx of immune cells. researchgate.net The reaction of isocyanates with proteins in the airway can form neo-antigens, which are recognized as foreign by the immune system, triggering an immunological reaction that may lead to allergic asthma. researchgate.net Studies on human pulmonary arterial endothelial cells have shown that isocyanate exposure can disrupt the endothelial lining, leading to cellular damage. nih.gov This disruption is linked to mitochondrial oxidative stress, a pro-inflammatory cytokine response, and oxidative DNA damage. nih.gov

The inflammatory response induced by isocyanates involves elevated levels of various immune cells, including CD4 and CD8 positive T-cells, and cytokines such as IL-1β, IL-4, IL-5, IL-6, IL-15, and TNF-α in the airways of exposed individuals. researchgate.net This inflammatory cascade contributes to the pathological changes observed in isocyanate-induced respiratory diseases.

Induction of Occupational Asthma and Allergic Reactions

Isocyanates are well-established as a major cause of occupational asthma. dermnetnz.orgatsjournals.orgosha.gov The development of isocyanate-induced asthma typically occurs after a latency period of repeated exposure, during which sensitization is thought to occur. nih.govnih.gov Once an individual is sensitized, even very low levels of subsequent exposure can trigger a severe asthma attack. ca.gov3m.com

The clinical presentation of isocyanate-induced asthma is similar to other forms of allergic asthma. nih.gov The underlying immunological mechanisms are complex and may involve both IgE-mediated (Type I hypersensitivity) and non-IgE-mediated pathways. atsjournals.orgnih.gov While specific IgE antibodies are not always detected in affected individuals, their presence is a strong indicator of isocyanate-induced asthma. atsjournals.orgnih.gov The formation of isocyanate-protein conjugates, acting as antigens, is believed to be a key step in the sensitization process. nih.gov

Cellular and Molecular Responses to Isocyanate Exposure

At the cellular level, isocyanates are capable of modulating biomolecules by forming toxic metabolites and adducts, which can lead to adverse health effects. researchgate.net Studies have shown that isocyanates can induce DNA damage, apoptosis (programmed cell death), and oxidative stress in cultured human lymphocytes. nih.gov For instance, methyl isocyanate has been demonstrated to negatively regulate the DNA damage response pathway, potentially promoting cell cycle arrest and apoptosis. nih.gov

The interaction of isocyanates with cellular components can trigger a cascade of molecular events. These include the activation of inflammatory pathways and the production of chemokines, which can create a microenvironment that favors the development of pathological immune responses. nih.gov Furthermore, isocyanates can affect lysosomal function, which may modulate adaptive immune responses. nih.gov

Dermal Exposure Effects and Skin Sensitization

While inhalation is the primary route of exposure leading to respiratory diseases, skin contact with isocyanates is also a significant concern, capable of causing both local and systemic effects. dermnetnz.orgnumberanalytics.com

Irritant Contact Dermatitis and Allergic Responses

Direct skin contact with isocyanates can cause irritant contact dermatitis, characterized by inflammation, redness, and itching. dermnetnz.org3m.comresearchgate.net In addition to irritation, isocyanates are known skin sensitizers, meaning they can induce an allergic reaction upon subsequent contact. ca.govresearchgate.net Allergic contact dermatitis caused by isocyanates presents as a Type IV hypersensitivity reaction, often with symptoms like mild erythema, pruritus, and vesicular dermatitis on exposed areas such as the hands, forearms, and face. dermnetnz.org

It is important to note that skin exposure can also lead to respiratory sensitization, where subsequent inhalation of the isocyanate can trigger an asthma attack. dermnetnz.org

Protein Adduct Formation and Immune Recognition

Similar to the respiratory tract, isocyanates readily react with proteins in the skin to form adducts. These isocyanate-protein adducts are recognized by the immune system as foreign antigens, initiating an immune response. researchgate.net The formation of these adducts is a critical step in the development of both allergic contact dermatitis and potentially respiratory sensitization following dermal exposure. researchgate.net

Studies have shown that isocyanates react preferentially with the N-terminus of peptides and can also form crosslinks with certain amino acid side chains. nih.gov The formation of these adducts with proteins like albumin can create "neo-epitopes" that are then recognized by immune cells, such as CD4+ T-cells, leading to an inflammatory process. researchgate.net

Genotoxicity and Carcinogenicity Assessments

The potential for isocyanates to induce genetic damage and cause cancer is a significant area of toxicological research. The high reactivity of the isocyanate group (–N=C=O) with various biological nucleophiles forms the basis of their toxicological effects, including their potential to interact with genetic material and lead to mutagenic or carcinogenic outcomes.

Interactions with Nucleic Acids and Chromosomal Aberrations

Isocyanates are electrophilic and can react with nucleophilic sites on macromolecules, including DNA. This reactivity can lead to DNA damage and subsequent chromosomal aberrations. Studies on various isocyanates have provided evidence of their genotoxic capabilities.

For instance, investigations into the effects of methyl isocyanate (MIC) have demonstrated its potential to induce chromosomal damage. nih.gov Following the industrial accident in Bhopal, India, cytogenetic studies on the exposed population revealed a significantly higher frequency of chromosomal aberrations in their peripheral lymphocytes compared to control groups. nih.govresearchgate.net These aberrations included chromosome breaks, gaps, dicentrics, rings, and other complex rearrangements. researchgate.net One study noted that chromosomal breaks were observed in 71.4% of the affected individuals studied, compared to 21.4% in controls. nih.gov Furthermore, an increase in sister chromatid exchange (SCE) frequencies, another indicator of genetic damage, was observed in individuals exposed to MIC. nih.gov

Long-term follow-up studies on the Bhopal cohort have indicated that while the number of cells with abnormalities may decrease over time, the frequency of aberrations within those cells can increase. scroll.in This suggests a persistent genomic instability in the exposed population. scroll.innih.gov The ability of isocyanates to induce DNA damage is a critical mechanism underlying their genotoxic effects. nih.govresearchgate.net

Table 1: Chromosomal Aberrations in a Methyl Isocyanate Exposed Population

| Parameter | Exposed Group | Control Group | Reference |

|---|---|---|---|

| Individuals with Chromosomal Breaks | 71.4% (10 out of 14) | 21.4% (6 out of 28) | nih.gov |

| Sister Chromatid Exchange (SCE) Frequencies | More than 3-fold increase | Baseline | nih.gov |

Evaluation of Mutagenic and Carcinogenic Potential

The mutagenic and carcinogenic potential of isocyanates has been evaluated in various experimental systems. Studies have shown that some of the most commonly used isocyanates, such as toluene (B28343) diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI), exhibit mutagenic properties in the Salmonella typhimurium assay (Ames test). nih.gov Their mutagenicity is often dependent on metabolic activation, suggesting that their metabolites, such as the corresponding amines formed through hydrolysis, are the ultimate mutagenic agents. nih.gov For example, TDI is mutagenic in strains TA1538 and TA98 after metabolic activation, which is consistent with the known mutagenicity of its diamine analogue, 2,4-toluenediamine. nih.gov Similarly, MDI is mutagenic in strain TA100 with metabolic activation. nih.gov

The carcinogenic potential of isocyanates is a significant concern. youtube.com Some isocyanates are classified as potential human carcinogens. youtube.comwho.int Animal studies with methyl isocyanate have shown evidence of carcinogenicity, although the potency appears to be low. nih.govnih.gov In these studies, an increased incidence of pheochromocytoma of the adrenal medulla and acinar cell tumors of the pancreas was observed in exposed animals. nih.govwaocp.org However, epidemiological studies in human populations exposed to MIC have yielded conflicting results regarding these specific cancer types. nih.govwaocp.org Some recent studies have suggested a higher prevalence of breast and lung cancers in the Bhopal population exposed to MIC. nih.govwaocp.org

Table 2: Mutagenicity of Common Isocyanates in Salmonella typhimurium

| Isocyanate | Bacterial Strain | Metabolic Activation (S9 Mix) | Result | Reference |

|---|---|---|---|---|

| Toluene diisocyanate (TDI) | TA1538, TA98 | Required | Mutagenic | nih.gov |

| 4,4'-Methylene-diphenylisocyanate (MDI) | TA100 | Required | Mutagenic | nih.gov |

Metabolic Pathways and Biological Detoxification Strategies

The biotransformation of isocyanates is a critical determinant of their toxicity. The body employs several metabolic pathways to detoxify and eliminate these reactive compounds, primarily through conjugation and hydrolysis.

Role of Glutathione (B108866) Conjugation in Biotransformation

Glutathione (GSH) conjugation is a major pathway in the metabolism of many xenobiotics, including isocyanates. plos.org The thiol group of the cysteine residue in glutathione is a strong nucleophile that can react with the electrophilic carbon of the isocyanate group. This reaction forms a glutathione conjugate, which is typically more water-soluble and more readily excreted from the body.

Studies with methyl isocyanate have shown that its conjugation with glutathione is a quantitatively significant metabolic pathway in rats. nih.govacs.org The initial GSH adduct is further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine as S-(N-methylcarbamoyl)-N-acetylcysteine (AMCC). nih.gov Research has identified that a substantial fraction of an administered dose of MIC is excreted as this mercapturic acid conjugate. nih.gov

Similarly, in vitro studies with phenyl isocyanate have demonstrated its reaction with glutathione. nih.gov Nucleophilic attack can occur from both the cysteinyl thiol group and the glutamic acid α-amino group of glutathione, leading to the formation of multiple adducts. nih.gov This conjugation process is considered a key detoxification mechanism, as it neutralizes the highly reactive isocyanate group. plos.orgresearchgate.net However, some S-linked conjugates of isocyanates may be unstable and can revert to the parent isocyanate, potentially contributing to its toxicity. nih.gov

Enzymatic Hydrolysis and Elimination Pathways

Another important pathway for the metabolism of isocyanates is hydrolysis, the reaction with water. wikipedia.org This reaction converts the isocyanate group into a carbamic acid intermediate, which is unstable and readily decomposes to yield a primary amine and carbon dioxide. wikipedia.orgstackexchange.com

This hydrolysis can occur non-enzymatically, and the rate can be influenced by factors such as pH. nih.govrsc.org The resulting amines are generally less reactive than the parent isocyanates but may have their own toxicological profiles. As mentioned previously, the amine analogues of some isocyanates are known mutagens. nih.gov

The primary amines formed through hydrolysis can undergo further metabolism, such as acetylation or other conjugation reactions, before being eliminated from the body. The enzymatic and non-enzymatic hydrolysis of isocyanates represents a crucial elimination pathway, converting the highly reactive electrophiles into more manageable metabolites for excretion. nih.gov

Emerging Research Directions and Future Perspectives for 2 Methylbenzyl Isocyanate

Development of Sustainable Synthetic Routes

The traditional synthesis of isocyanates, including 2-methylbenzyl isocyanate, often relies on the use of highly toxic phosgene (B1210022). digitellinc.combeilstein-journals.org This has propelled research into safer, phosgene-free alternatives that are more environmentally benign. digitellinc.comrsc.org

One of the most promising green alternatives is the reductive carbonylation of nitroaromatics . digitellinc.comnwo.nl This method avoids the use of phosgene by directly converting a nitro-group to an isocyanate group using carbon monoxide as the carbonyl source. digitellinc.com For this compound, this would involve the reductive carbonylation of 1-(nitromethyl)-2-methylbenzene. While this approach is highly desirable, developing efficient and long-lasting catalyst systems remains a significant challenge. nwo.nl

Another key strategy is the thermal decomposition (cracking) of carbamates . researchgate.netresearchgate.net This two-step, non-phosgene route involves first synthesizing an N-aryl carbamate (B1207046), which is then heated to yield the isocyanate and an alcohol, the latter of which can often be recycled. researchgate.netresearchgate.net This approach is gaining traction for its potential to eliminate the need for toxic reagents entirely and is being explored for various aromatic isocyanates. researchgate.netnih.gov

The Staudinger–aza-Wittig reaction offers another pathway, where an azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane, which then reacts with carbon dioxide to produce the isocyanate. beilstein-journals.org Microwave-assisted versions of this reaction have been shown to be rapid and efficient for producing isocyanates and their derivatives. beilstein-journals.org

Finally, research into using biomass-derived resources is opening new avenues for producing "green" isocyanates. rsc.orgbiorizon.eu While still in early stages, the goal is to replace petroleum-based starting materials with renewable ones, which could eventually be applied to the synthesis of compounds like this compound. biorizon.eu

Table 1: Comparison of Conventional and Emerging Synthesis Routes for Isocyanates

| Synthesis Route | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Conventional Phosgenation | Amine, Phosgene | Well-established, high yields, rapid reaction. nih.gov | Use of highly toxic and corrosive phosgene, production of HCl byproduct. digitellinc.comnwo.nl |

| Reductive Carbonylation | Nitro compound, CO, Catalyst (e.g., Palladium) | Phosgene-free, direct conversion. digitellinc.comnwo.nl | Catalyst stability and efficiency, requires high pressure/temperature. nwo.nl |

| Carbamate Cracking | Carbamate, Heat | Phosgene-free, often uses recyclable byproducts. researchgate.netresearchgate.net | Requires high temperatures, potential for side reactions. beilstein-journals.org |

| Staudinger-Aza-Wittig | Azide, Phosphine, CO₂ | Phosgene-free, compatible with many functional groups. beilstein-journals.org | Stoichiometric use of phosphine can lead to waste (triphenylphosphine oxide). beilstein-journals.org |

Exploration of Novel Catalytic Applications

The unique reactivity of the isocyanate group makes this compound and its derivatives valuable in catalysis, particularly in the realm of asymmetric synthesis. Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. chemimpex.comd-nb.info

A significant area of research is the use of chiral isocyanates, such as the related (R)-(+)-α-methylbenzyl isocyanate, as building blocks for creating chiral ligands . sigmaaldrich.com These ligands can then be complexed with metals to form catalysts for a wide range of enantioselective reactions, which produce a single desired stereoisomer of a product. sigmaaldrich.com The development of novel ligands derived from isocyanates continues to be a vibrant field of research, aiming to improve the efficiency and selectivity of asymmetric transformations. nih.gov

More directly, isocyanates are being explored as reactants in novel catalytic coupling reactions. A recent breakthrough is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides. acs.org This method allows for the synthesis of sterically hindered chiral amides containing α-quaternary stereocenters, which are difficult to construct using traditional methods. acs.org The reaction demonstrates broad applicability for various aryl isocyanates and achieves high enantioselectivity, opening a new path for creating complex, high-value molecules. acs.org This research highlights a shift from using isocyanates merely as precursors to incorporating them into sophisticated, metal-catalyzed transformations that build molecular complexity with high stereochemical control. acs.org

Table 2: Research Highlights in Catalytic Applications of Isocyanates

| Application Area | Description | Research Focus |

|---|---|---|

| Chiral Ligand Synthesis | Isocyanates are used as synthons to build complex chiral ligands for asymmetric catalysis. sigmaaldrich.com | Designing new ligands to improve enantioselectivity in a variety of chemical reactions. nih.gov |

| Asymmetric Reductive Coupling | Cobalt-catalyzed reaction of isocyanates with alkyl halides to form sterically congested chiral amides. acs.org | Expanding the substrate scope and applying the method to the synthesis of biologically active molecules. acs.org |

| Polyurethane Catalysis | Development of non-tin-based catalysts for the reaction between isocyanates and alcohols to form polyurethanes. google.com | Finding environmentally benign and non-toxic catalysts that are as efficient as traditional alkyltin compounds. google.com |

Advanced Mechanistic Understanding through Computational and Experimental Synergy

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing more effective catalysts. Modern chemical research increasingly relies on a synergistic approach, combining experimental studies with computational modeling to gain unprecedented insight into complex reaction pathways. digitellinc.com